

Physical properties of 8-Phenylloctan-1-ol: boiling point, density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Phenylloctan-1-ol

Cat. No.: B078733

[Get Quote](#)

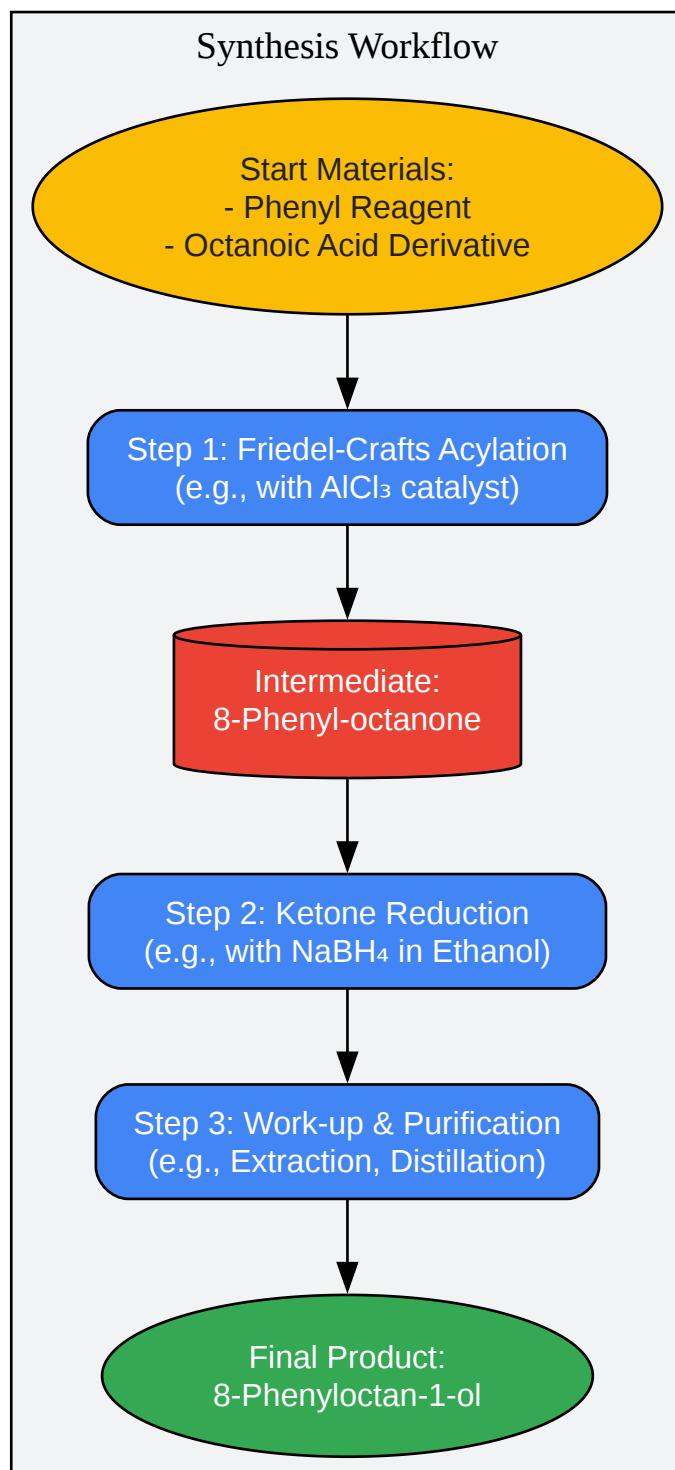
Technical Guide: Physical Properties of 8-Phenylloctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **8-Phenylloctan-1-ol** (CAS No. 10472-97-6), a synthetic organic compound with applications in the fragrance industry and as a chemical intermediate. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The key physical characteristics of **8-Phenylloctan-1-ol** are summarized below. These values are critical for handling, process design, and quality control in a research and development setting.


Property	Value	Conditions
Boiling Point	126-128 °C	at 0.2 mmHg
Density	0.942 g/mL	at 20 °C

Experimental Protocols

Precise measurement of physical properties is fundamental to chemical characterization. The following sections detail the methodologies for the synthesis and physical property determination of **8-Phenyloctan-1-ol**.

Synthesis of 8-Phenyloctan-1-ol: An Exemplary Workflow

8-Phenyloctan-1-ol is not naturally occurring and is produced through synthetic organic chemistry. One common pathway involves the reduction of an aromatic ketone. The following diagram illustrates a generalized workflow for its synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **8-Phenyloctan-1-ol**.

Determination of Boiling Point at Reduced Pressure

The boiling point of **8-Phenyloctan-1-ol** is reported under reduced pressure to prevent decomposition at higher temperatures. A standard laboratory procedure for this measurement is vacuum distillation.

Apparatus:

- Round-bottom flask
- Stir bar
- Claisen adapter
- Thermometer and adapter
- Vigreux column (short path)
- Condenser
- Vacuum adapter
- Receiving flask
- Heating mantle
- Vacuum pump and pressure gauge (manometer)

Procedure:

- Assembly: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a vacuum.
- Sample Preparation: Place the **8-Phenyloctan-1-ol** sample and a stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
- System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 0.2 mmHg). Monitor the pressure with a manometer.

- Heating: Gently heat the sample using a heating mantle.
- Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and a ring of condensate rises up the distillation head. The boiling point is the stable temperature recorded on the thermometer when the liquid is condensing and dripping into the receiving flask.[1][2] This temperature corresponds to the equilibrium between the liquid and vapor phases at the measured pressure.[3]

Determination of Density

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise, known volume.

Apparatus:

- Pycnometer (specific volume, e.g., 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

- Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (m_1) on an analytical balance.[4][5]
- Calibration with Water: Fill the pycnometer with deionized water and place it in a constant temperature water bath set to 20.0 °C until thermal equilibrium is reached. Ensure the pycnometer is completely full, with water rising through the capillary in the stopper. Dry the exterior and measure its mass (m_2).
- Volume Calculation: Calculate the precise volume of the pycnometer (V) at 20.0 °C using the known density of water (ρ_{water} at 20.0 °C ≈ 0.99821 g/mL):
 - $$V = (m_2 - m_1) / \rho_{\text{water}}$$

- Measurement with Sample: Empty and dry the pycnometer. Fill it with **8-PhenylOctan-1-ol**, bring it to thermal equilibrium at 20.0 °C in the water bath, dry the exterior, and measure its mass (m_3).[\[5\]](#)[\[6\]](#)
- Density Calculation: Calculate the density of the **8-PhenylOctan-1-ol** sample (ρ_{sample}) using the calculated volume:
 - $\rho_{\text{sample}} = (m_3 - m_1) / V$

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Purification [chem.rochester.edu]
- 2. scribd.com [scribd.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- To cite this document: BenchChem. [Physical properties of 8-PhenylOctan-1-ol: boiling point, density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078733#physical-properties-of-8-phenyloctan-1-ol-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com